molecular formula C16H9BrN2OS B2830309 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile CAS No. 476278-27-0

3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile

Cat. No.: B2830309
CAS No.: 476278-27-0
M. Wt: 357.23
InChI Key: DSYWSFJCUXSDMF-FOWTUZBSSA-N
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Description

The compound 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile (IUPAC name: (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile) is a cyanochalcone derivative featuring a conjugated enone system bridging a 3-bromophenyl group and a 1,3-benzothiazole ring. Its molecular formula is C₁₆H₉BrN₂OS, with a molecular weight of 357.23 g/mol . Key structural attributes include:

  • A 3-bromophenyl substituent introducing steric bulk and halogen bonding capabilities.
  • A nitrile group enhancing electronic properties and serving as a reactive handle for further derivatization.

The compound’s synthesis likely involves a Knoevenagel condensation between a benzothiazole-derived carbonyl precursor and a 3-bromophenylacetonitrile derivative, analogous to methods described for related chalcones .

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS/c17-11-5-3-4-10(8-11)15(20)12(9-18)16-19-13-6-1-2-7-14(13)21-16/h1-8,20H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGRIMIWBBIFFW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC=C3)Br)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the bromination of phenylacetonitrile to introduce the bromophenyl group. This is followed by a Knoevenagel condensation with 2,3-dihydro-1,3-benzothiazole-2-thione to form the desired product. The reaction conditions often include:

    Solvents: Commonly used solvents include ethanol or acetonitrile.

    Catalysts: Basic catalysts such as piperidine or pyridine are often employed.

    Temperature: Reactions are typically carried out at elevated temperatures, around 60-80°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or amides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bromophenyl and benzothiazole groups are particularly interesting for their bioactivity.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets often include:

    Enzymes: Inhibition or activation of enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Properties References
Target Compound C₁₆H₉BrN₂OS 357.23 3-Bromophenyl, benzothiazole, nitrile Potential antitumor/fluorescence
(E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (2c) C₂₃H₁₄F₃N₃O₂S ~453.43 Phenothiazine, trifluoromethyl, methylthio Tubulin polymerization inhibitor
T-2 (CyanβPh23) C₂₁H₂₀IN₃S ~489.37 Trimethine cyanine, iodide counterion Nucleic acid-sensitive fluorescent probe
(Z)-2-(5-Acetyl-4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-3-(3-methyl-1-benzofuran-2-yl)-3-oxopropanenitrile C₂₄H₁₈N₂O₃S 414.46 Acetyl, methylthiazole, benzofuran Crystallographically characterized
1,2-Benzisothiazol-3(2H)-one derivatives C₁₀H₉NO₂S ~223.25 Isothiazolone ring Antibacterial/antifungal activity
Key Observations:

Core Structure Variations: The target compound’s benzothiazole core differs from phenothiazine (2c) and isothiazolone () systems, altering π-conjugation and electronic delocalization. Trimethine cyanine dyes (T-2) feature extended conjugation for fluorescence, whereas the target’s nitrile group may limit such applications without additional conjugation .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 2c) enhance tubulin inhibition potency compared to the target’s bromophenyl group .
  • The iodide counterion in T-2 improves solubility in polar solvents, unlike the neutral nitrile in the target compound .

Antitumor Activity:
  • Phenothiazine-cyanochalcones (2c, 2d, 2e): Exhibit IC₅₀ values in the nanomolar range against cancer cell lines due to tubulin binding . The target compound’s benzothiazole core may confer similar activity, but bromine’s steric effects could reduce binding affinity.
  • 1,2-Benzisothiazol-3(2H)-ones : Demonstrate broad-spectrum antimicrobial activity, suggesting the target compound’s thiazole ring could be modified for analogous applications .
Fluorescence Properties:
  • Trimethine cyanine dyes (T-2, T-3) : Absorb in the visible range (λₐᵦₛ ~550 nm) due to extended conjugation, whereas the target compound’s shorter conjugation may limit fluorescence to UV regions .

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